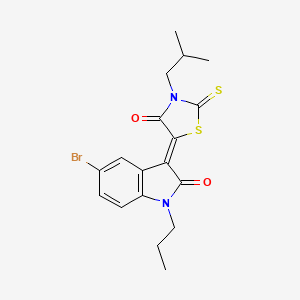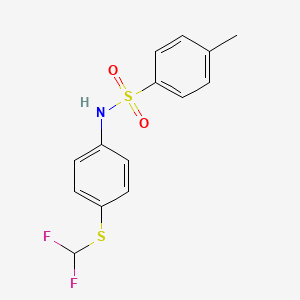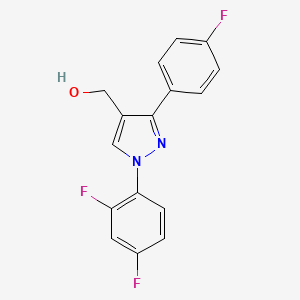
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile is an organic compound with a complex structure that includes methoxyphenyl, diphenyl, and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-methoxybenzene with a suitable acyl chloride, followed by nitrile formation through nucleophilic substitution reactions. The reaction conditions often involve the use of Lewis acids like aluminum chloride as catalysts and solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: Phenol derivatives.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites, thereby preventing the formation of pro-inflammatory metabolites . The compound’s effects on cellular pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound exhibits a specific inhibitory effect on lipoxygenase enzymes, making it a valuable molecule for pharmacological research .
Propriétés
Numéro CAS |
5338-59-0 |
|---|---|
Formule moléculaire |
C24H21NO2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile |
InChI |
InChI=1S/C24H21NO2/c1-27-21-14-12-20(13-15-21)24(26)16-22(18-8-4-2-5-9-18)23(17-25)19-10-6-3-7-11-19/h2-15,22-23H,16H2,1H3 |
Clé InChI |
ICPIEEOWUSSCGW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)C(C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)




![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)
![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)


